Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester

Description

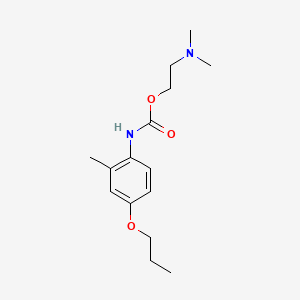

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester (hereafter referred to as Compound A) is a substituted carbanilic acid derivative. Structurally, it consists of a phenyl ring modified with a methyl group at the 2-position, a propoxy group at the 4-position, and a dimethylaminoethyl ester moiety. Compound A is part of a broader class of carbanilic acid esters, which are often studied for pharmacological applications, including acetylcholinesterase inhibition or local anesthetic properties .

Properties

CAS No. |

63986-36-7 |

|---|---|

Molecular Formula |

C15H24N2O3 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate |

InChI |

InChI=1S/C15H24N2O3/c1-5-9-19-13-6-7-14(12(2)11-13)16-15(18)20-10-8-17(3)4/h6-7,11H,5,8-10H2,1-4H3,(H,16,18) |

InChI Key |

HHEUWBJLJWBHIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Fundamental Synthetic Strategy

The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester generally follows a two-step approach:

Formation of the Carbamate Intermediate:

- The key intermediate is formed by reacting 2-methyl-4-propoxyaniline (an aromatic amine with a propoxy substituent) with an appropriate chloroformate derivative.

- This reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated.

- The reaction yields the carbamate linkage, a critical functional group for the compound's biological activity.

Esterification with 2-(Dimethylamino)ethanol:

- The carbamate intermediate is then esterified with 2-(dimethylamino)ethanol to introduce the 2-(dimethylamino)ethyl ester moiety.

- This step can be achieved via nucleophilic substitution or coupling reactions under controlled conditions to prevent hydrolysis of the carbamate group.

This general pathway aligns with the synthetic routes used for related carbamate esters, such as 2-methyl-4-(pentyloxy) analogs, which have been documented with comparable strategies involving carbamate formation followed by esterification.

Detailed Reaction Conditions and Considerations

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| Carbamate Formation | 2-methyl-4-propoxyaniline + Chloroformate derivative | Anhydrous solvent (e.g., dichloromethane), base (triethylamine), 0–25°C | Base scavenges HCl; moisture exclusion critical to prevent hydrolysis |

| Esterification | Carbamate intermediate + 2-(dimethylamino)ethanol | Mild heating (room temperature to 50°C), inert atmosphere | Avoid prolonged heating to prevent carbamate cleavage |

- Solvent Choice: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reaction integrity and prevent hydrolysis.

- Temperature Control: Low to moderate temperatures help maintain carbamate stability.

- Base Use: Triethylamine or similar tertiary amines neutralize the acid byproduct and facilitate carbamate bond formation.

Alternative Synthetic Routes

- Direct Esterification of Carbanilic Acid: While direct esterification of carbanilic acid with 2-(dimethylamino)ethanol under acidic catalysis is theoretically possible, it is inefficient due to the slow reaction rate of phenolic esters and the sensitivity of the carbamate group to acidic hydrolysis.

- Use of Activated Esters or Anhydrides: Employing activated carbamate intermediates such as carbamoyl chlorides or mixed anhydrides can improve reaction efficiency and yield.

- Flow Chemistry: Recent advances in continuous flow synthesis for carbamate esters suggest potential for improved control over reaction parameters, enhancing yield and purity.

Purification and Characterization

- Purification: The crude product is typically purified by extraction, washing with water and brine, drying over anhydrous sodium sulfate, and solvent evaporation. Further purification may involve recrystallization or chromatographic techniques.

- Characterization: Confirmed by spectral methods such as NMR, IR (carbamate C=O stretch), and mass spectrometry. Computational studies predict a nonplanar carbamate group due to steric effects, which can be corroborated by spectroscopic data.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | 2-methyl-4-propoxyaniline, chloroformate derivative, 2-(dimethylamino)ethanol |

| Key Reaction Types | Carbamate formation (nucleophilic substitution), esterification |

| Catalysts/Bases | Triethylamine or similar tertiary amines |

| Solvents | Anhydrous dichloromethane, tetrahydrofuran |

| Temperature Range | 0–50°C |

| Purification | Extraction, drying, recrystallization, chromatography |

| Challenges | Hydrolysis sensitivity of carbamate, control of reaction conditions to avoid side reactions |

Research and Industrial Considerations

- Stability: Carbamate esters are prone to hydrolysis under alkaline or strongly acidic conditions; thus, synthesis and storage require careful pH and moisture control.

- Scale-Up: Industrial synthesis may benefit from flow chemistry techniques to maintain anhydrous conditions and precise temperature control, enhancing yield and reproducibility.

- Analogous Compounds: Preparation methods for structurally related carbamate esters (e.g., 2-methyl-4-(pentyloxy) derivatives) provide a valuable framework adaptable to the 2-methyl-4-propoxy compound.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.

Medicine: It may be investigated for potential therapeutic applications due to its bioactivity.

Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Compound A, highlighting differences in substituents, physicochemical properties, and biological activities:

*Molecular formula inferred from analogs in .

Key Findings:

Substituent Effects on Bioactivity :

- Alkoxy Chain Length : Propoxy (C3), hexyloxy (C6), and heptyloxy (C7) groups increase lipophilicity, which correlates with prolonged metabolic stability but may reduce aqueous solubility .

- Chloro Substitution : Dichloro analogs (e.g., 2,6-dichloro-4-methoxy) exhibit higher reactivity in electrophilic environments, making them candidates for agrochemical applications .

- Ortho vs. Para Substitution : Para-substituted propoxy/hexyloxy groups (as in Compound A) show better pharmacokinetic profiles compared to ortho-substituted analogs, which face steric challenges .

Ester Moiety Impact: The 2-(dimethylamino)ethyl ester group is a common feature in this class, facilitating interactions with biological targets (e.g., acetylcholinesterase) and acting as a prodrug moiety for sustained release .

Salt Forms: Hydrochloride salts (e.g., m-heptyloxy analog) improve solubility by ~30% compared to free bases, critical for intravenous formulations .

Biological Activity

Carbanilic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article focuses on Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester (CAS Number: 63986-36-7), exploring its molecular characteristics, biological activity, synthesis methods, and potential applications.

Molecular Structure and Characteristics

- Molecular Formula: C15H24N2O

- Molecular Weight: Approximately 252.37 g/mol

- Structure: The compound features a carbanilic acid backbone with a propoxy group at the para position and a dimethylaminoethyl ester functional group, which is significant for its biological interactions.

Biological Activity

Research indicates that carbanilic acid derivatives exhibit various biological activities:

Antimicrobial Activity

Carbanilic acid derivatives have shown potential as antimicrobial agents. Studies suggest that modifications in the alkyl chain length and functional groups can enhance their efficacy against bacterial strains.

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester | Antimicrobial |

Neuroprotective Effects

The compound's structural similarities to other neuroprotective agents suggest it may have a role in protecting neuronal cells from oxidative stress and neurotoxicity. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive functions.

Case Studies

-

Neuroprotection Against Oxidative Stress:

- A study demonstrated that carbanilic acid derivatives could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The mechanism involves modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells.

-

Antimicrobial Efficacy:

- In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Applications

The unique properties of this compound suggest potential applications in:

- Pharmaceuticals: As an antimicrobial or neuroprotective agent.

- Agriculture: As a potential pesticide due to its bioactive properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester, and what purification challenges are typically encountered?

Answer:

The synthesis involves a multi-step approach:

- Step 1: Friedel-Crafts acylation or alkylation to introduce the 2-methyl and 4-propoxy substituents to the phenyl ring .

- Step 2: Formation of the carbamate ester via reaction of the carbanilic acid intermediate with 2-(dimethylamino)ethyl chloroformate under basic conditions (e.g., pyridine) .

- Purification Challenges: The polar tertiary amine and ester groups complicate isolation. Column chromatography (silica gel, eluting with EtOAc/MeOH gradients) or recrystallization from ethanol/water mixtures is recommended to remove unreacted intermediates and byproducts .

Advanced: How do the 2-methyl and 4-propoxy substituents influence the compound’s electronic and steric profile in nucleophilic reactions?

Answer:

- Electronic Effects: The 4-propoxy group is electron-donating via resonance, increasing electron density at the carbamate carbonyl, potentially slowing nucleophilic attack.

- Steric Effects: The 2-methyl group creates steric hindrance, reducing accessibility to the carbamate oxygen. Computational studies (DFT) can model these effects, while kinetic experiments (e.g., hydrolysis rates under varying pH) validate theoretical predictions .

- Experimental Design: Compare reactivity with analogs lacking substituents (e.g., unsubstituted carbanilate esters) to isolate electronic vs. steric contributions .

Basic: Which analytical techniques are optimal for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) and N-H (if present) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies can resolve enantiomeric mixtures if asymmetric synthesis of this compound is attempted?

Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Retention times and enantiomeric excess (ee) can be quantified via UV detection .

- Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a precursor .

- Stereoselective Synthesis: Design routes using chiral auxiliaries or catalysts (e.g., organocatalysts) to induce asymmetry during carbamate formation .

Basic: How do solvent polarity and pH impact the compound’s stability during storage?

Answer:

- Solvent Choice: Non-polar solvents (e.g., hexane) may precipitate the compound, while polar aprotic solvents (e.g., DMSO) enhance solubility but risk hydrolysis. Ethanol or acetonitrile is recommended for short-term storage .

- pH Effects: Acidic conditions protonate the dimethylamino group, increasing water solubility but accelerating ester hydrolysis. Neutral to slightly basic buffers (pH 7–8) stabilize the carbamate .

- Stability Testing: Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) to establish shelf-life .

Advanced: What in silico and in vitro models are suitable for predicting this compound’s biological activity?

Answer:

- In Silico Modeling:

- In Vitro Assays:

Basic: How can researchers address contradictions in reported solubility data for this compound?

Answer:

- Controlled Experiments: Measure solubility in triplicate using standardized solvents (e.g., USP buffers) at 25°C.

- Hansen Solubility Parameters: Calculate HSPs to identify optimal solvents based on dispersion, polarity, and hydrogen bonding .

- Literature Review: Cross-reference data from peer-reviewed journals (avoiding non-academic sources like benchchem) to identify methodological discrepancies (e.g., temperature variations) .

Advanced: What role does the 2-(dimethylamino)ethyl group play in modulating the compound’s pharmacokinetic properties?

Answer:

- Ionization and Solubility: The tertiary amine (pKa ~8.5) remains protonated at physiological pH, enhancing water solubility and reducing passive diffusion .

- Metabolism: The dimethylamino group may undergo N-oxidation or demethylation in hepatic microsomes, impacting metabolic stability. Use LC-MS to identify metabolites .

- Toxicity: Assess potential neurotoxicity (common with tertiary amines) via patch-clamp assays on neuronal ion channels .

Basic: What are the key considerations for designing a stability-indicating HPLC method for this compound?

Answer:

- Column Selection: C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) .

- Detection: UV at 254 nm (aromatic absorption) .

- Forced Degradation: Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and oxidation (3% H₂O₂) to validate method robustness .

Advanced: How can computational chemistry aid in optimizing the compound’s selectivity for a target enzyme?

Answer:

- MD Simulations: Simulate ligand-enzyme binding over 100 ns to identify key interactions (e.g., hydrogen bonds with active-site residues) .

- QSAR Modeling: Develop a model correlating substituent electronic parameters (Hammett σ) with inhibitory potency using historical data .

- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with modified substituents (e.g., replacing propoxy with methoxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.